2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1,3-Benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of a suitable precursor with reagents such as bromine and sodium hydroxide to form the benzodioxole ring.
Imidazole Ring Formation: The imidazole ring is typically synthesized through the reaction of glyoxal with ammonia and formaldehyde.
Coupling Reaction: The benzodioxole and imidazole moieties are then coupled using a palladium-catalyzed cross-coupling reaction.
Acetamide Formation: The final step involves the reaction of the coupled product with 4-methoxyphenylacetic acid to form the desired acetamide compound.
Chemical Reactions Analysis
2-[1-(1,3-Benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Scientific Research Applications
2-[1-(1,3-Benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antifungal and anticancer properties.
Pharmaceutical Research: The compound is being explored as a potential drug candidate for the treatment of diseases such as cancer and fungal infections.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets and to design more potent derivatives.
Mechanism of Action
The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For example, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[1-(1,3-Benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide can be compared with other similar compounds such as:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and pharmacological properties.
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R,3S,6R)-3-[(2,5-difluoroanilino)-oxomethyl]amino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide: This compound has a similar benzodioxole structure but is used in different therapeutic areas.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-5-3-15(4-6-16)22-19(24)12-28-20-21-8-9-23(20)11-14-2-7-17-18(10-14)27-13-26-17/h2-10H,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVGVPMIHXFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.